molecular formula C33H43N3O10S B10826827 Ethyl N-((5-(((2R,3S)-3-(((3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro(2,3-b)furan-4-yl)oxycarbonylamino)-2-hydroxy-4-phenyl-butyl)-isobutyl-sulfamoyl)benzofuran-3-yl)methyl)carbamate CAS No. 869987-71-3

Ethyl N-((5-(((2R,3S)-3-(((3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro(2,3-b)furan-4-yl)oxycarbonylamino)-2-hydroxy-4-phenyl-butyl)-isobutyl-sulfamoyl)benzofuran-3-yl)methyl)carbamate

Cat. No.: B10826827
CAS No.: 869987-71-3
M. Wt: 673.8 g/mol
InChI Key: WBFPRQKPFYYTPM-OSXRZYMSSA-N
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Description

SPI-256 is a highly potent HIV protease inhibitor that has shown broad activity against multiple drug-resistant strains of the virus. It is part of a new generation of antiviral agents designed for both first-line and salvage therapy .

Preparation Methods

The synthesis of SPI-256 involves several steps, including the formation of a spirocyclic structure. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired configuration. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

SPI-256 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SPI-256 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.

    Biology: Investigated for its effects on viral replication and resistance mechanisms.

    Medicine: Developed as a treatment for HIV infections, particularly in cases where the virus has developed resistance to other protease inhibitors.

    Industry: Utilized in the development of new antiviral drugs and therapeutic agents

Mechanism of Action

SPI-256 exerts its effects by inhibiting the activity of HIV protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of the protease, SPI-256 prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature virions. This action disrupts the viral life cycle and reduces the viral load in infected individuals .

Comparison with Similar Compounds

SPI-256 is compared with other HIV protease inhibitors such as:

    Atazanavir: Known for its high potency but susceptible to resistance mutations.

    Darunavir: Effective against a wide range of HIV strains but requires boosting with ritonavir.

    Lopinavir: Commonly used in combination therapies but has a higher risk of side effects.

SPI-256 stands out due to its high potency against multiple drug-resistant strains and its ability to retain activity against viruses with primary mutations .

Conclusion

SPI-256 represents a significant advancement in the treatment of HIV infections, offering hope for patients with drug-resistant strains of the virus. Its unique chemical structure and mechanism of action make it a valuable tool in the ongoing fight against HIV/AIDS.

Properties

CAS No.

869987-71-3

Molecular Formula

C33H43N3O10S

Molecular Weight

673.8 g/mol

IUPAC Name

ethyl N-[[5-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]-1-benzofuran-3-yl]methyl]carbamate

InChI

InChI=1S/C33H43N3O10S/c1-4-42-32(38)34-16-23-19-44-29-11-10-24(15-26(23)29)47(40,41)36(17-21(2)3)18-28(37)27(14-22-8-6-5-7-9-22)35-33(39)46-30-20-45-31-25(30)12-13-43-31/h5-11,15,19,21,25,27-28,30-31,37H,4,12-14,16-18,20H2,1-3H3,(H,34,38)(H,35,39)/t25-,27-,28+,30-,31+/m0/s1

InChI Key

WBFPRQKPFYYTPM-OSXRZYMSSA-N

Isomeric SMILES

CCOC(=O)NCC1=COC2=C1C=C(C=C2)S(=O)(=O)N(C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5)O)CC(C)C

Canonical SMILES

CCOC(=O)NCC1=COC2=C1C=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C(CC3=CC=CC=C3)NC(=O)OC4COC5C4CCO5)O

Origin of Product

United States

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